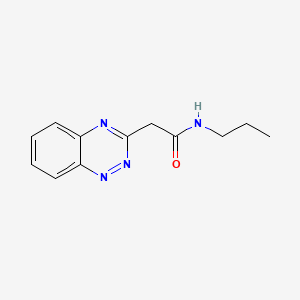
N-Propyl-1,2,4-benzotriazine-3-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Propyl-1,2,4-benzotriazine-3-acetamide can be achieved through various synthetic routes. One common method involves the cyclization of N-protected (2-acylamino)arylhydrazines . This process typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand . The reaction conditions often involve in situ oxidation in the presence of copper (I) ions and oxygen, followed by treatment with trifluoroacetic acid (TFA) to yield the desired benzotriazine derivative .
Análisis De Reacciones Químicas
N-Propyl-1,2,4-benzotriazine-3-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzotriazine N-oxides, while reduction reactions can produce benzotriazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Propyl-1,2,4-benzotriazine-3-acetamide has a wide range of scientific research applications. In medicinal chemistry, benzotriazine derivatives have shown potential as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative agents . These compounds have also been explored for their use as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Additionally, benzotriazine derivatives have been studied for their potential as plant growth regulators and choleretic agents .
Mecanismo De Acción
The mechanism of action of N-Propyl-1,2,4-benzotriazine-3-acetamide involves its interaction with various molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions enable the compound to exert its biological effects, such as inhibiting the growth of cancer cells or preventing microbial infections .
Comparación Con Compuestos Similares
N-Propyl-1,2,4-benzotriazine-3-acetamide can be compared with other benzotriazine derivatives, such as benzotriazole and its various substituted forms . While all these compounds share a common benzotriazine scaffold, their unique substituents confer different chemical and biological properties . For example, some benzotriazine derivatives may exhibit stronger anticancer activity, while others may be more effective as corrosion inhibitors . The specific properties of this compound make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
80722-72-1 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-(1,2,4-benzotriazin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C12H14N4O/c1-2-7-13-12(17)8-11-14-9-5-3-4-6-10(9)15-16-11/h3-6H,2,7-8H2,1H3,(H,13,17) |
Clave InChI |
WBVJMTOKNDAGCR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CC1=NC2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


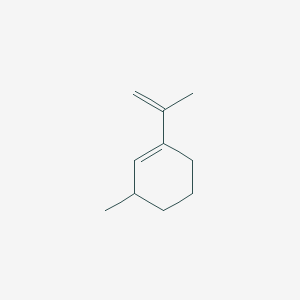
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
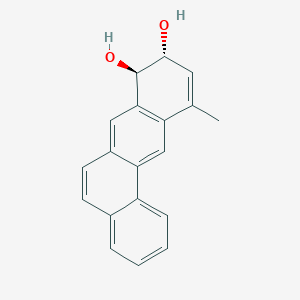
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
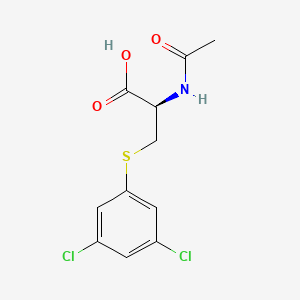
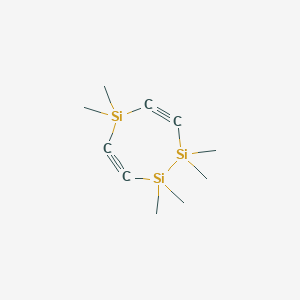
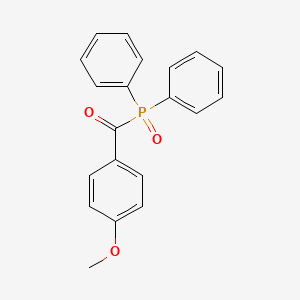
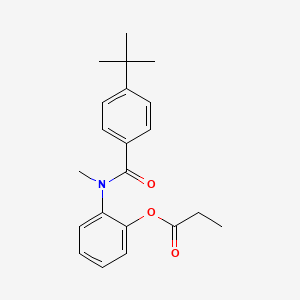
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
